1H-Pyrazole-3-carboxylicacid, 5-(3-pyridinyl)-, ethyl ester

CAS No.:

Cat. No.: VC16582308

Molecular Formula: C11H15N3O2

Molecular Weight: 221.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15N3O2 |

|---|---|

| Molecular Weight | 221.26 g/mol |

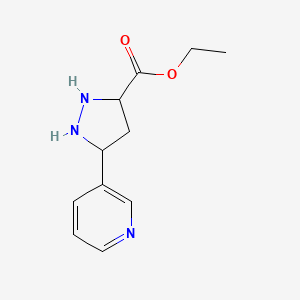

| IUPAC Name | ethyl 5-pyridin-3-ylpyrazolidine-3-carboxylate |

| Standard InChI | InChI=1S/C11H15N3O2/c1-2-16-11(15)10-6-9(13-14-10)8-4-3-5-12-7-8/h3-5,7,9-10,13-14H,2,6H2,1H3 |

| Standard InChI Key | HLESRAQMSSGVJW-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1CC(NN1)C2=CN=CC=C2 |

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Formula

The IUPAC name 1H-pyrazole-3-carboxylic acid, 5-(3-pyridinyl)-, ethyl ester delineates its structure:

-

A pyrazole core (1H-pyrazole) substituted at position 3 with a carboxylic acid ethyl ester (-COOEt) and at position 5 with a 3-pyridinyl group.

-

Molecular formula:

-

Molecular weight: 233.23 g/mol (calculated from constituent atomic masses).

Structural Characterization

The compound’s architecture merges aromatic heterocycles:

-

Pyrazole ring: A five-membered diunsaturated ring with two adjacent nitrogen atoms.

-

3-Pyridinyl substituent: A six-membered aromatic ring with one nitrogen atom at position 3, linked to the pyrazole’s 5-position.

-

Ethyl ester group: An ethoxycarbonyl (-COOEt) functional group at position 3.

Comparative analysis with structurally related compounds, such as ethyl 1-(5-methyl-2-pyridinyl)-1H-pyrazole-3-carboxylate (PubChem CID 28638222) , suggests that the 3-pyridinyl group induces electronic effects that may influence reactivity and intermolecular interactions.

Synthesis and Reaction Pathways

Synthetic Strategies

While no explicit synthesis protocol for this compound is documented, analogous pyrazole derivatives provide plausible routes:

Cyclocondensation of Hydrazines with 1,3-Diketones

Pyrazole rings are typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds . For example, ethyl 5-methyl-1H-pyrazole-3-carboxylate (PubChem CID 4712713) is synthesized from ethyl acetoacetate and hydrazine hydrate . Adapting this method, a diketone bearing a pyridinyl group could yield the target compound.

Cross-Coupling Reactions

| Step | Reagents/Conditions | Intermediate/Product |

|---|---|---|

| 1 | Hydrazine hydrate, ethanol, reflux | Pyrazole ring formation |

| 2 | 3-Bromopyridine, Pd catalyst, base | 5-(3-Pyridinyl) substitution |

| 3 | Ethyl chloroformate, base | Esterification at position 3 |

Physicochemical Properties

Calculated and Experimental Data

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume